N-Cyclohexyl Butylone

Description

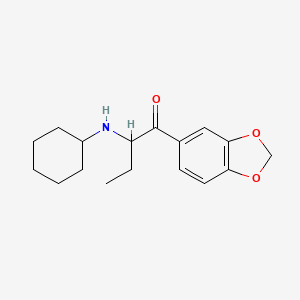

Structure

3D Structure

Properties

Molecular Formula |

C17H23NO3 |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one |

InChI |

InChI=1S/C17H23NO3/c1-2-14(18-13-6-4-3-5-7-13)17(19)12-8-9-15-16(10-12)21-11-20-15/h8-10,13-14,18H,2-7,11H2,1H3 |

InChI Key |

JUIRPSMGWVYMJT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC3CCCCC3 |

Origin of Product |

United States |

Chemical Synthesis Pathways and Precursor Analysis

Elucidation of Synthetic Routes and Methodologies for N-Cyclohexyl Butylone (B606430)

The primary synthetic route for N-Cyclohexyl Butylone and its analogues involves a nucleophilic substitution reaction. smolecule.com This generally follows a well-established pathway for creating β-keto phenethylamines.

The synthesis begins with a commercially available starting material, which is then modified to create an intermediate that can be reacted with the desired amine. The key precursors are detailed in the table below.

| Role in Synthesis | Chemical Name | Notes |

| Starting Material | 3,4-Methylenedioxybutyrophenone | The foundational molecule for the synthesis of butylone-type cathinones. smolecule.comwikipedia.org |

| Intermediate | 3',4'-Methylenedioxy-2-bromobutyrophenone | Formed via α-bromination of the starting material. This intermediate is reactive towards amines. smolecule.comwikipedia.org |

| Key Reagent | Cyclohexylamine (B46788) | The source of the N-cyclohexyl group, which is introduced via amination. smolecule.com |

| Key Reagent | Bromine | Used in the initial bromination step to create the α-bromo ketone intermediate. smolecule.com |

This table is generated based on data from sources smolecule.com and wikipedia.org.

The synthesis of this compound typically proceeds via a two-step mechanism:

α-Bromination: The synthesis starts with the α-bromination of 3,4-methylenedioxybutyrophenone. smolecule.com This reaction involves treating the starting ketone with bromine, often in a solvent like dichloromethane (B109758), to yield the intermediate 3′,4′-methylenedioxy-2-bromobutyrophenone. smolecule.comwikipedia.org

Amination: The brominated intermediate then undergoes a nucleophilic substitution reaction with cyclohexylamine. smolecule.com This step introduces the N-cyclohexyl moiety. The reaction is typically carried out in a solvent such as dichloromethane or ethanol (B145695) under reflux. smolecule.com The final product is often isolated as a hydrochloride salt by adding hydrochloric acid and purifying through recrystallization. smolecule.com

The introduction of the cyclohexyl group presents specific challenges due to its steric bulk and the nucleophilicity of cyclohexylamine. smolecule.com

Optimizing the yield and ensuring the purity of the final product requires careful control over several reaction parameters. The steric hindrance from the bulky cyclohexyl group and the reactivity of cyclohexylamine are key factors to consider. smolecule.com

Key optimization parameters include:

Stoichiometry: A stoichiometric excess of cyclohexylamine (typically 2.5–3.0 equivalents) is often required to ensure the reaction proceeds to completion, compensating for the amine's reduced reactivity compared to smaller amines like methylamine. smolecule.com

Temperature Control: Maintaining the reaction temperature below 50°C is crucial to mitigate the formation of side products from reactions such as over-alkylation or keto-enol tautomerization. smolecule.com

Solvent and Conditions: The choice of solvent can impact the reaction rate. Dichloromethane is a common choice, and using anhydrous (dry) conditions helps prevent unwanted side reactions. smolecule.com

Purification: Purification is a critical final step. This compound has a propensity to form stable hydrochloride salts, which can be purified effectively through recrystallization from a solvent mixture like ethanol/water. smolecule.com

The following table summarizes optimal conditions for laboratory synthesis.

| Parameter | Optimal Condition | Effect of Deviation |

| Temperature | 40–45°C | >50°C leads to increased side product formation. smolecule.com |

| Solvent | Dichloromethane | Polar solvents may slow the reaction rate. smolecule.com |

| Cyclohexylamine eq. | 2.8 | <2.5 equivalents may result in incomplete substitution. smolecule.com |

| Reaction Time | 18–24 hours | <12 hours can lead to low yield. smolecule.com |

This table is generated based on data from source smolecule.com.

Characterization of Synthetic By-products and Degradation Products

The synthesis and analysis of this compound can result in the presence of impurities and degradation products.

Impurities in a synthesized batch of this compound can originate from unreacted starting materials, reagents, or side reactions. In the analysis of a structurally related compound, N-cyclohexyl pentylone (B609909), cyclohexylamine was detected as a minor impurity, suggesting it can remain from the synthesis process if not fully reacted or removed during purification. researchgate.netresearchgate.net Other unidentified minor peaks observed during analysis are often presumed to be by-products from the manufacturing process. researchgate.net

Synthetic cathinones are known to be thermally labile, meaning they can break down under heat, which has significant implications for analytical techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netojp.gov The primary degradation pathway for many cathinones is an oxidative process characterized by the loss of two hydrogen atoms, resulting in a mass shift of -2 Da. researchgate.netojp.govnih.gov This can lead to the formation of an enamine. researchgate.net

The presence of the β-keto functional group is central to the chemical characteristics and instability of cathinones. nih.govoup.com Degradation can be minimized by using lower injection port temperatures and reducing the residence time in the inlet during GC-MS analysis. researchgate.netnih.gov While no studies focus specifically on the degradation of this compound, the general behavior of the synthetic cathinone (B1664624) class suggests it is susceptible to similar thermal decomposition. ojp.govnih.gov A safety data sheet for the compound notes no dangerous decomposition products are known when handled according to specifications. caymanchem.com

Table of Mentioned Chemical Compounds

| Chemical Name | Other Names / Class |

| This compound | Cybutylone, 1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one |

| Butylone | β-keto-N-methylbenzodioxolylbutanamine, bk-MBDB |

| N-cyclohexyl pentylone | 1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)pentan-1-one |

| N-cyclohexyl methylone | - |

| 3,4-Methylenedioxybutyrophenone | - |

| 3',4'-Methylenedioxy-2-bromobutyrophenone | - |

| Cyclohexylamine | - |

| Methylamine | - |

| Dichloromethane | Methylene chloride |

| Ethanol | Ethyl alcohol |

| Hydrochloric acid | HCl |

| Bromine | - |

| Cathinone | Substituted Cathinone (class) |

| Enamine | - |

Advanced Analytical Methodologies for Detection and Structural Elucidation

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the chemical structure of N-Cyclohexyl Butylone (B606430). These methods provide detailed information on the compound's molecular weight, elemental composition, fragmentation patterns, and the arrangement of atoms within the molecule.

Mass spectrometry is a cornerstone in the analytical workflow for identifying N-Cyclohexyl Butylone. It measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental formula. Various MS techniques, often coupled with chromatographic separation, offer high sensitivity and specificity.

Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique for the analysis of volatile and thermally stable compounds like this compound. fao.orgnih.gov In this method, the compound is vaporized and separated based on its boiling point and affinity for the chromatographic column before being ionized and detected by the mass spectrometer. The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns that aid in its identification.

GC-MS Analytical Parameters for this compound

| Parameter | Value |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) |

| Carrier Gas | Helium (1.46 mL/min) |

| Injection Port Temperature | 265 °C |

| Transfer Line Temperature | 300 °C |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Oven Program | 50 °C for 0 min, then 30 °C/min to 340 °C for 2.3 min |

| Injection Type | Splitless |

| Mass Scan Range | 40-550 m/z |

| Retention Time | 6.39 min |

Data sourced from a 2022 report by the Center for Forensic Science Research & Education. cfsre.org

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is another powerful tool for the characterization of this compound, particularly for its ability to provide highly accurate mass measurements. fao.orgnih.gov This accuracy allows for the determination of the elemental composition of the parent molecule and its fragments. LC-HRMS is especially useful for analyzing compounds that are not suitable for GC-MS due to thermal instability or low volatility.

In the analysis of this compound, LC coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer has been employed. cfsre.org The protonated molecule ([M+H]⁺) of this compound has an exact mass of 290.1751 Da. cfsre.org

LC-QTOF-MS Parameters for this compound

| Parameter | Value |

| Instrument | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |

| Mobile Phase A | Ammonium formate (10 mM, pH 3.0) |

| Mobile Phase B | Methanol/acetonitrile (50:50) |

| Flow Rate | 0.4 mL/min |

| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial at 15.5 min |

| Column Oven Temperature | 30 °C |

| TOF MS Scan Range | 100-510 Da |

| Retention Time | 6.23 min |

Data sourced from a 2022 report by the Center for Forensic Science Research & Education. cfsre.org

Direct infusion electrospray ionization mass spectrometry (ESI-MS) is a technique where the sample is introduced directly into the mass spectrometer without prior chromatographic separation. ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺), providing clear molecular weight information. mdpi.com For this compound, ESI-MS would show a prominent ion at an m/z corresponding to its protonated molecular weight (C₁₇H₂₃NO₃ + H⁺).

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of this compound by providing detailed information about its fragmentation pathways. In an MS/MS experiment, the protonated molecular ion is isolated and then fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a structural fingerprint of the molecule.

The fragmentation of this compound is influenced by the N-alkylation. A key fragmentation pathway for the protonated molecular ion ([M+H]⁺ at m/z 290.1751) involves the neutral loss of the cyclohexylamine (B46788) moiety (C₆H₁₁N), which results in a dominant fragment ion at m/z 149.0234 (C₈H₅O₃⁺). smolecule.com

Key MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Chemical Formula of Product Ion |

| 290.1751 | Neutral loss of cyclohexylamine (C₆H₁₁N) | 149.0234 | C₈H₅O₃⁺ |

This fragmentation pattern helps to distinguish this compound from other cathinones with different N-substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound. fao.orgnih.gov NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) within the molecule, allowing for the complete assembly of its structure. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized for a comprehensive characterization. fao.org

Due to the diastereotopic nature of the methylene protons in the cyclohexyl ring, the signals for these protons appear as separate resonances in the ¹H NMR spectrum, typically between 1.04 and 2.08 ppm, a characteristic feature also observed in the structurally similar N-cyclohexyl pentylone (B609909). researchgate.net

Infrared (IR) and Raman Spectroscopy (FTIR, ATR-FTIR)

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. nih.govnih.gov Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common method for analyzing solid samples with minimal preparation. researchgate.netnih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. fao.org

Key absorptions include:

An intense band corresponding to the carbonyl (C=O) group stretch.

Bands indicating stretching vibrations within the aromatic ring.

Absorptions related to C-H stretches in the aliphatic (cyclohexyl and ethyl) moieties.

A strong band indicative of the C-O ether linkage in the methylenedioxy group.

Broad signals corresponding to the N-H stretch of the secondary amine salt. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3000-2600 | N-H stretch | Secondary Amine Salt |

| ~2930, ~2850 | C-H stretch | Aliphatic (Cyclohexyl, Ethyl) |

| ~1680 | C=O stretch | Ketone (Carbonyl) |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

Source: Data derived from analyses of this compound and closely related cathinones. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For this compound, the UV spectrum is characterized by absorption maxima (λmax) that are indicative of the substituted aromatic ring system. The analysis of this compound hydrochloride shows distinct peaks at 235, 282, and 320 nm. caymanchem.com

Chromatographic Separation Techniques

Chromatography is indispensable for isolating this compound from seized materials or biological samples prior to its identification by spectroscopic detectors.

Gas Chromatography (GC) Parameters and Column Selection

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like synthetic cathinones. nih.gov In the analysis of this compound, a non-polar column is typically used. cfsre.org

Table 4: GC-MS Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Instrument | Agilent 5975 Series GC/MSD System |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) |

| Carrier Gas | Helium (1.46 mL/min) |

| Injection Port Temp. | 265 °C |

| Transfer Line Temp. | 300 °C |

| Oven Program | 50 °C, then 30 °C/min to 340 °C (hold 2.3 min) |

| Injection Type | Splitless (1 µL) |

| Retention Time | 6.39 min |

Source: The Center for Forensic Science Research & Education. cfsre.org

Liquid Chromatography (LC) Methodologies (e.g., UHPLC)

Liquid Chromatography, particularly Ultra-High Performance Liquid Chromatography (UHPLC), is well-suited for the analysis of less volatile or thermally labile compounds and is often coupled with high-resolution mass spectrometry (HRMS) for enhanced sensitivity and specificity. semanticscholar.org A reverse-phase C18 column is commonly employed for the separation of synthetic cathinones. cfsre.org

Table 5: UHPLC Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Instrument | Shimadzu Nexera XR UHPLC with Sciex TripleTOF® 5600+ |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |

| Mobile Phase A | Ammonium formate (10 mM, pH 3.0) |

| Mobile Phase B | Methanol/acetonitrile (50:50) |

| Flow Rate | 0.4 mL/min |

| Gradient | Initial: 95% A; ramp to 5% A over 13 min; return to 95% A at 15.5 min |

Source: The Center for Forensic Science Research & Education. cfsre.org

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their size, charge, and electrophoretic mobility. mdpi.comdovepress.com This method offers several advantages, including rapid analysis times, low consumption of reagents and samples, and high separation efficiency, making it a valuable tool in pharmaceutical and forensic analysis. mdpi.com While specific applications of CE for the analysis of this compound are not extensively documented in peer-reviewed literature, the technique has been successfully applied to the broader class of synthetic cathinones for various purposes. mdpi.comnih.gov

CE is particularly adept at the enantioselective separation of chiral molecules, a crucial capability given that synthetic cathinones are often sold as racemic mixtures. mdpi.com For instance, the enantiomers of six different synthetic cathinones were successfully resolved using CE with ultraviolet (UV) detection by employing a buffer system containing the ionic liquid tetrabutylammonium chloride (TBAC) and beta-cyclodextrin (β-CD) as co-additives. mdpi.com This approach could be instrumental in studying the stereospecific properties of this compound.

Furthermore, CE has been employed to determine the acid dissociation constants (pKa) of cathinone (B1664624) derivatives. nih.gov Understanding the pKa value is essential for developing effective extraction protocols and for predicting the compound's behavior in physiological systems. Studies have utilized CE to measure the electrophoretic mobility of cathinones across a wide pH range to determine their pKa values, which were found to be in the range of 8.59-9.10 for the compounds studied. nih.gov

Table 1: Potential Capillary Electrophoresis Applications for this compound

| Application | Description | Relevant Findings for Cathinones |

|---|---|---|

| Enantioselective Separation | Separation of the chiral enantiomers of the compound. | Successful resolution of six synthetic cathinone enantiomers using β-CD and TBAC as buffer co-additives. mdpi.com |

| Purity Profiling | Detection and quantification of impurities. | CE is widely used for impurity profiling of drugs. dovepress.com |

| pKa Determination | Measurement of the acid dissociation constant. | pKa values for six cathinone derivatives were accurately determined, falling in the 8.59-9.10 range. nih.gov |

Sample Preparation Strategies for Analytical Applications

The selection of an appropriate sample preparation strategy is paramount for achieving reliable and accurate analytical results. The complexity of the matrix from which this compound needs to be analyzed dictates the required level of extraction and purification.

Extraction and Purification Protocols from Research Matrices

For relatively pure samples, such as seized drug materials, a simple dilution in a suitable organic solvent like methanol is often sufficient before analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

However, for complex biological matrices such as blood, urine, or oral fluid, more elaborate extraction and purification protocols are necessary to remove interfering substances. nih.govoup.commdpi.com Common techniques applied to the analysis of synthetic cathinones from these matrices include:

Liquid-Liquid Extraction (LLE): This is a frequently used method for extracting cathinones from biological fluids. nih.govmdpi.com The process involves adjusting the pH of the sample to an alkaline state to ensure the analyte is in its non-ionized form, followed by extraction into an immiscible organic solvent like ethyl acetate. mdpi.commdpi.com

Solid-Phase Extraction (SPE): SPE provides a more selective extraction and cleaner extract compared to LLE. mdpi.comnih.gov It involves passing the sample through a solid sorbent cartridge that retains the analyte. After washing away interferences, the analyte is eluted with a small volume of solvent. This technique has been validated for the extraction of multiple synthetic cathinones from blood and urine. nih.gov

Protein Precipitation: For blood or plasma samples, a simple protein precipitation step can be used. This typically involves adding a solvent like methanol or acetonitrile to the sample to denature and precipitate proteins, which are then removed by centrifugation.

Table 2: Summary of Extraction Protocols for Synthetic Cathinones

| Extraction Method | Matrix | General Protocol |

|---|---|---|

| Dilution | Drug Material | Direct dilution in methanol. |

| Liquid-Liquid Extraction (LLE) | Urine, Oral Fluid | 1. Adjust sample pH to basic. 2. Add organic solvent (e.g., ethyl acetate). 3. Vortex and centrifuge. 4. Evaporate the organic layer and reconstitute. mdpi.commdpi.com |

| Solid-Phase Extraction (SPE) | Blood, Urine | 1. Condition the SPE cartridge. 2. Load the sample. 3. Wash the cartridge to remove interferences. 4. Elute the analyte with a suitable solvent. nih.gov |

Evaluation of Matrix Effects in Analytical Performance

Matrix effects are a significant consideration in methods that utilize mass spectrometry, such as LC-MS/MS. These effects, caused by co-eluting endogenous components from the sample matrix, can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov The evaluation of matrix effects is a critical component of method validation for analyzing this compound in biological samples. nih.gov

The standard approach to assess matrix effects involves comparing the peak response of an analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) with the response of the analyte in a pure solvent solution at the same concentration. A significant difference between these responses indicates the presence of matrix effects. nih.gov

In a validation study for 22 synthetic cathinones in blood and urine, matrix effects were evaluated and found to be within acceptable thresholds (typically ±25%). nih.govnih.gov Strategies to mitigate matrix effects include:

Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Efficient Sample Cleanup: Employing selective extraction techniques like SPE can effectively remove a large portion of the matrix components.

Use of Isotope-Labeled Internal Standards: A deuterated analog of the analyte, if available, is the most effective way to compensate for matrix effects, as it will be affected in the same way as the target analyte.

Development and Validation of Analytical Reference Standards

The availability of high-purity, well-characterized analytical reference standards is fundamental for the unambiguous identification and accurate quantification of this compound. unodc.org Commercial suppliers provide analytical reference standards for this compound, which are essential for forensic and research applications.

The development and use of these standards are integral to the validation of analytical methods. Method validation ensures that a specific analytical procedure is fit for its intended purpose. nih.govipleiria.pt According to guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX), a comprehensive validation process for a quantitative method includes the assessment of the following parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: Establishing a linear relationship between the concentration of the analyte and the instrument response over a specific range. For synthetic cathinones, linear ranges from 10 to 800 ng/mL have been demonstrated in blood. ipleiria.pt

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For many forensic applications, accuracy should be within ±20% and precision (coefficient of variation) should be less than 15%.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. For synthetic cathinones, LLOQs in the range of 0.25-5 ng/mL have been achieved in blood and urine. nih.gov

Extraction Efficiency: The effectiveness of the extraction procedure in recovering the analyte from the matrix. For many cathinones, extraction efficiencies are typically above 70-80%. nih.govipleiria.pt

In practice, a reference standard of this compound is used to create calibrators and quality control samples, which are then used to build a calibration curve and verify the performance of the analytical method. ipleiria.pt The identity of this compound in an unknown sample is confirmed by comparing its analytical data (e.g., retention time and mass spectrum) to that of the certified reference material.

Pharmacological Investigations: Receptor Interactions and Molecular Mechanisms

Monoamine Transporter Interaction Profiling

The primary mechanism of action for N-Cyclohexyl Butylone (B606430) is believed to be the inhibition of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) reuptake, leading to an increase in the synaptic concentration of these neurotransmitters. smolecule.com The interaction profile with each transporter is influenced by its distinct chemical structure, particularly the N-cyclohexyl group.

Dopamine Transporter (DAT) Binding and Functional Activity

N-Cyclohexyl Butylone is predicted to interact with the dopamine transporter (DAT). However, the presence of the bulky and rigid N-cyclohexyl group imposes significant steric constraints. smolecule.com In structure-activity relationship (SAR) studies of related cathinones, such bulky substituents on the nitrogen atom tend to decrease the potency of the compound as a DAT inhibitor compared to analogs with smaller N-alkyl groups (e.g., methyl or ethyl). nih.govsmolecule.com For example, while α-PVP analogs with linear alkyl chains show DAT inhibition IC₅₀ values as low as 8.3 nM, bulkier N-substituents like a cyclohexyl group can increase the IC₅₀, indicating lower potency. smolecule.com Despite a likely reduction in potency, cathinone (B1664624) analogs with large, bulky groups can retain high efficacy as blockers of DAT. While specific binding affinity (Kᵢ) and functional potency (IC₅₀) values for this compound have not been widely reported in peer-reviewed literature, it is classified as a DAT inhibitor.

Norepinephrine Transporter (NET) Binding and Functional Activity

The interaction of this compound with the norepinephrine transporter (NET) is a significant aspect of its pharmacological profile. Research on analogous compounds suggests that the substitution of a rigid cyclohexyl group for a more flexible linear alkyl chain can enhance selectivity for NET. smolecule.com This suggests that this compound may have a comparatively stronger effect on norepinephrine levels relative to its effects on dopamine. As with the dopamine transporter, specific quantitative data on binding affinity and functional activity at NET for this compound are not yet available in the literature.

In Vitro Pharmacodynamic Studies

In vitro studies using techniques like neurotransmitter uptake and release assays are essential for elucidating the precise molecular mechanisms of novel psychoactive substances. These assays, typically performed in cell lines expressing human monoamine transporters or in isolated nerve terminals (synaptosomes), differentiate between transporter inhibitors and substrates. researchgate.net

Neurotransmitter Uptake Inhibition Assays

This compound is broadly characterized as a monoamine reuptake inhibitor. smolecule.com This mechanism is typical for synthetic cathinones, particularly those with bulky substituents on the nitrogen atom, which tend to favor reuptake inhibition over release-enhancing properties. www.gov.uk These assays measure the concentration of a drug required to inhibit the transporter-mediated uptake of a radiolabeled neurotransmitter by 50% (the IC₅₀ value). While the specific IC₅₀ values for this compound at DAT, NET, and SERT are not publicly documented, the expected profile based on its structure is summarized in the table below.

| Transporter | Predicted Functional Activity | Predicted Potency/Selectivity Profile |

|---|---|---|

| Dopamine Transporter (DAT) | Inhibitor (Blocker) | Moderate potency; reduced compared to linear N-alkyl analogs. |

| Norepinephrine Transporter (NET) | Inhibitor (Blocker) | Potent inhibitor; potentially selective over DAT and SERT. |

| Serotonin Transporter (SERT) | Inhibitor and/or Substrate | Activity is expected, but the balance between inhibition and release is unconfirmed. |

Neurotransmitter Release-Enhancing Properties

While bulky N-substituents generally favor uptake blockade, some cathinones exhibit "hybrid" activity, acting as inhibitors at one transporter and substrates (releasers) at another. researchgate.net The structural precursor to this compound, butylone, is known to possess a dual mechanism of action, inhibiting reuptake and promoting transporter-mediated release, akin to MDMA. smolecule.com This, combined with computational predictions of MDMA-like effects for this compound, suggests the compound could have neurotransmitter-releasing properties, most likely at the serotonin transporter. smolecule.comfao.org Definitive characterization requires release assays, which measure the ability of the compound to evoke efflux of a pre-loaded radiolabeled substrate from cells or synaptosomes. Without such experimental data, the classification of this compound as a pure reuptake inhibitor or a hybrid inhibitor/releaser remains speculative.

Metabolic Pathways and Biotransformation Studies

Identification of Enzymes Involved in Biotransformation

The biotransformation of synthetic cathinones like N-Cyclohexyl Butylone (B606430) is predominantly mediated by a variety of enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role. researchgate.netmdpi.com

Role of Cytochrome P450 (CYP) Isozymes

The Cytochrome P450 (CYP) enzyme system is crucial for the Phase I metabolism of a vast array of foreign compounds, including synthetic cathinones. nih.gov Several CYP isozymes have been identified as key players in the metabolism of cathinone (B1664624) derivatives. For instance, in the case of 3,4-methylenedioxy cathinones, demethylenation is mediated by CYP2D6 and CYP2C19. researchgate.net Studies on other cathinones have also implicated CYP2C19, CYP2D6, and CYP1A2 in hydroxylation and dealkylation reactions. researchgate.net For the structurally related compound butylone, investigations have pointed to the involvement of CYP2D6 in its metabolism. researchgate.net The specific CYP isozymes responsible for the metabolism of N-Cyclohexyl Butylone have not been definitively identified in the reviewed literature, but based on its structural similarity to other cathinones, it is highly probable that isoforms such as CYP2D6, CYP2C19, and CYP1A2 are involved. researchgate.netresearchgate.net The presence of a cyclohexyl group might also influence which CYP isozymes are involved, as studies on cyclohexanol (B46403) have shown induction of CYP2E1 and CYP2B1/B2 in rats. nih.gov

Other Phase I Metabolic Reactions (e.g., Hydroxylation, N-Dealkylation, Demethylenation)

Phase I metabolism of this compound, like other synthetic cathinones, involves several key reactions that modify its chemical structure. mdpi.comencyclopedia.pub These reactions are fundamental in preparing the compound for subsequent Phase II conjugation.

N-Dealkylation: This is a common metabolic pathway for cathinones with N-alkyl groups. encyclopedia.pub In the case of this compound, this would involve the removal of the cyclohexyl group from the nitrogen atom. Studies on similar compounds like N-butyl pentylone (B609909) have identified N-dealkylation as a major metabolic route. caymanchem.com

Hydroxylation: This reaction introduces a hydroxyl (-OH) group into the molecule, increasing its polarity. For this compound, hydroxylation can occur at various positions, including the cyclohexyl ring and the butyl side chain. caymanchem.comresearchgate.net

Demethylenation: As this compound contains a 3,4-methylenedioxy group, a characteristic feature of many synthetic cathinones, it is expected to undergo demethylenation. researchgate.netcaymanchem.com This process opens the methylenedioxy ring, forming catechol-like metabolites, which can then be further metabolized. researchgate.net

β-Ketone Reduction: The β-keto group present in the cathinone structure is susceptible to reduction, forming a secondary alcohol. This is a common metabolic pathway for many cathinones. jfda-online.com

Phase II Conjugation Reactions (if applicable to cathinones generally)

Following Phase I metabolism, the resulting metabolites, which now possess functional groups like hydroxyl or amine groups, can undergo Phase II conjugation reactions. mdpi.comnumberanalytics.com These reactions involve the attachment of endogenous, water-soluble molecules to the metabolites, further increasing their polarity and facilitating their excretion. numberanalytics.com For synthetic cathinones in general, the most common Phase II reaction is glucuronidation , where glucuronic acid is attached to the metabolite. jfda-online.comejournals.euSulfation , the conjugation with a sulfate (B86663) group, is another possible Phase II pathway. numberanalytics.comejournals.eu While specific studies on the Phase II metabolism of this compound are not available, it is reasonable to infer from the metabolism of other cathinones that its hydroxylated and demethylenated metabolites are likely substrates for glucuronidation and potentially sulfation. jfda-online.com

Characterization of Major and Minor Metabolites

Studies on closely related synthetic cathinones provide insight into the likely metabolites of this compound. Research on N-butyl pentylone using human liver microsomes (HLMs) identified three primary Phase I metabolites resulting from demethylenation, N-dealkylation, and hydroxylation. caymanchem.com For butylone, the main metabolic pathways are demethylenation followed by O-methylation, β-ketone reduction, and N-dealkylation. wikipedia.org Therefore, the major metabolites of this compound are anticipated to be:

N-decyclohexyl butylone: Formed via N-dealkylation.

Hydroxylated metabolites: With the hydroxyl group likely on the cyclohexyl ring or the butyl side chain.

Demethylenated metabolites: Resulting from the opening of the methylenedioxy ring, which may be subsequently O-methylated.

β-keto reduced metabolites: Where the ketone group is converted to a hydroxyl group.

The relative abundance of these metabolites can vary, but for similar compounds, metabolites from β-ketone reduction and demethylenation have been found to be reliable markers for detection. jfda-online.com

In Vitro Metabolic Stability and Clearance Assessments (e.g., using Human Liver Microsomes)

In vitro metabolic stability assays are crucial for predicting how a compound will be cleared from the body. srce.hr These studies typically use human liver microsomes (HLMs), which contain a high concentration of CYP enzymes. if-pan.krakow.pl The stability of a compound is expressed as its in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.pl

While specific data on the metabolic stability of this compound in HLMs is not detailed in the provided search results, the general procedure involves incubating the compound with HLMs and a cofactor like NADPH. if-pan.krakow.plevotec.com The rate of disappearance of the parent compound over time is measured to determine its stability. srce.hr For other synthetic cathinones, HLM studies have been successfully used to identify metabolites and understand their clearance pathways. caymanchem.comjfda-online.com Such studies are essential for predicting the in vivo pharmacokinetic properties of new psychoactive substances like this compound. srce.hr

Table 1: General Parameters for In Vitro Metabolic Stability Assays

| Parameter | Description |

|---|---|

| Test System | Pooled Human Liver Microsomes (HLMs) |

| Cofactor | NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) |

| Incubation | The test compound is incubated with HLMs and NADPH at 37°C. |

| Analysis | The concentration of the parent compound is measured at different time points using techniques like LC-MS/MS. |

| Calculated Values | In vitro half-life (t1/2) and intrinsic clearance (CLint). |

Mechanistic Toxicological Research at Cellular and Molecular Levels

In Silico Predictions of Toxicological Considerations

In silico methods, which utilize computer simulations and modeling, are valuable tools for predicting the toxicological properties of new chemical entities like N-Cyclohexyl Butylone (B606430), especially when experimental data is scarce. nih.govresearchgate.net These computational approaches can provide initial assessments of a compound's potential for various toxic effects. researchgate.net

For synthetic cathinones in general, in silico studies have been used to predict a range of toxicological endpoints, including acute oral toxicity (LD50), mutagenicity, genotoxicity, and carcinogenicity. oup.comnih.gov For instance, a study evaluating 65 commonly encountered synthetic cathinones used programs like EPA TEST, VEGA, and ProTox to predict these endpoints. nih.gov Such studies have indicated that the toxicity of synthetic cathinones can vary significantly based on their specific chemical structure. researchgate.netmdpi.comresearchgate.net For example, predictions have suggested that toxicity can increase with the number of atoms and the degree of methylation, while decreasing with an increase in nitrogen substitution. mdpi.com

A study that specifically characterized N-Cyclohexyl Butylone utilized in silico methods to predict its pharmacological and toxicological properties. fao.org These predictions suggested that this compound likely has effects similar to stimulants like MDMA. fao.org Another in silico analysis of 44 synthetic cathinones predicted that butylone (a structurally related compound) had lower toxicity compared to other cathinones like MDPV. mdpi.comnih.gov The lipophilicity of a compound, often estimated by values like XLogP3-AA, is another factor considered in these predictions, as it can influence the ability of a substance to penetrate cell membranes and exert its effects. nih.gov

While specific in silico data for this compound is limited in the public domain, the general approach for synthetic cathinones involves comparing their structural features to those of well-characterized compounds to infer potential toxicities. The presence of the cyclohexyl group in this compound is a key structural feature that would be considered in such predictive models.

Table 1: In Silico Toxicity Prediction Tools for Synthetic Cathinones

| Prediction Tool | Toxicological Endpoints Predicted |

| EPA TEST (v.5.1.2 and 4.2.1) | Acute oral toxicity (LD50), mutagenicity. nih.gov |

| VEGA (v.1.2.3) | Mutagenicity, genotoxicity, carcinogenicity. nih.gov |

| ProTox (v.3.0) | Acute oral toxicity (LD50), carcinogenicity. nih.gov |

| SwissADME and pkCSM | Physicochemical and pharmacokinetic (ADME) properties. nih.gov |

In Vitro Cytotoxicity and Cell Viability Assessments (general for cathinones)

In vitro cytotoxicity assays are crucial for evaluating the direct toxic effects of substances on cells. For synthetic cathinones, these studies often utilize various cell lines, including neuronal cells like SH-SY5Y and non-neuronal cells like HepG2 (liver) and C2C12 (muscle). researchgate.netmdpi.comresearchgate.net

Studies on a range of synthetic cathinones have consistently demonstrated concentration-dependent cytotoxicity. researchgate.netmdpi.com For example, an investigation of 13 synthetic cathinones in differentiated SH-SY5Y cells showed that all tested compounds induced toxicity after 24 or 48 hours of exposure. researchgate.net The cytotoxicity of cathinones appears to be influenced by their chemical structure. Factors such as the length of the alkyl chain on the alpha carbon, substituents on the aromatic ring, and the nature of the amino group can impact a compound's toxic potential. researchgate.netresearchgate.net For instance, some studies suggest that increasing the length of the aliphatic side chain may increase cytotoxicity. researchgate.net

Different synthetic cathinones exhibit varying degrees of cytotoxicity. For example, in one study, naphyrone was found to be the most toxic among the tested compounds in C2C12 myoblasts. mdpi.com Another study on 4-isobutylmethcathinone reported significantly higher cytotoxicity in several human cell lines (5637, SH-SY5Y, HMC-3, and HepG2) compared to other synthetic cathinones, with IC50 values (the concentration that causes 50% of the maximal effect) ranging from 18 to 65 µM after 72 hours. mdpi.comresearchgate.net In contrast, some highly toxic cathinones like α-PVP and 3,4-DMMC have shown IC50 values exceeding 100 µM or even 1 mM in SH-SY5Y cells after 24 hours of exposure. mdpi.com

Mechanistic Studies of Neurotoxicity (e.g., effects on mitochondrial function, oxidative stress, inflammation pathways)

The neurotoxic effects of synthetic cathinones are a significant area of research, with studies pointing to several underlying cellular and molecular mechanisms. mdpi.comnih.gov These mechanisms often converge on pathways that are also implicated in the neurotoxicity of other psychostimulants like amphetamines. www.gov.ukfrontiersin.org

Mitochondrial Dysfunction: A growing body of evidence indicates that synthetic cathinones can impair mitochondrial function, leading to cellular stress and death. nih.govmdpi.com Studies on compounds like butylone, pentylone (B609909), and MDPV have shown that they can decrease mitochondrial bioenergetics in dopaminergic SH-SY5Y cells. nih.govnih.gov This includes the inhibition of basal oxygen consumption, which is linked to ATP production. nih.gov Impaired energy metabolism and ATP depletion are recognized consequences of mitochondrial dysfunction induced by some synthetic cathinones. nih.gov In C2C12 myoblasts, pyrovalerone derivatives like α-PVP and naphyrone have been shown to impair cellular respiration, suggesting mitochondrial dysfunction. mdpi.com

Oxidative Stress: The induction of oxidative stress is another key mechanism of synthetic cathinone (B1664624) neurotoxicity. frontiersin.orgnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Several synthetic cathinones, including methylone, MDPV, and 3-FMC, have been shown to increase the intracellular production of ROS in neuronal cells. nih.gov This overproduction of ROS can damage cellular components like lipids, proteins, and DNA. The neurotoxic environment created by synthetic cathinones can be exacerbated by the fact that dopamine (B1211576) itself is easily oxidized, producing further reactive oxygen and nitrogen species. www.gov.uk

Inflammation Pathways: Neuroinflammation is another critical component of the neurotoxic effects of synthetic cathinones. frontiersin.org The toxic environment created by these substances can activate microglia and astrocytes, which are the primary immune cells of the central nervous system. frontiersin.org This activation leads to the release of pro-inflammatory cytokines, which can worsen neuronal damage and contribute to chronic neuroinflammation. frontiersin.org For example, α-PVP and mephedrone (B570743) have been shown to significantly increase microglial activation in the striatum. frontiersin.org

Although direct mechanistic studies on this compound are lacking, its structural similarity to other synthetic cathinones that have been shown to induce mitochondrial dysfunction, oxidative stress, and neuroinflammation suggests that it may share these neurotoxic mechanisms.

Investigation of Genotoxic or Mutagenic Potential (general for new compounds)

The genotoxic and mutagenic potential of new psychoactive substances is a significant toxicological concern, as damage to genetic material can lead to serious long-term health consequences, including cancer. nih.govmdpi.com The evaluation of genotoxicity is therefore an important part of the risk assessment for new compounds. mdpi.com

For synthetic cathinones, there is a recognized need for more comprehensive genotoxicity data. mdpi.comresearchgate.net In silico prediction tools are often used as a first step to assess the potential for mutagenicity and genotoxicity. nih.govresearchgate.net For example, in a large in silico study of 65 synthetic cathinones, some compounds were predicted to be positive for mutagenicity and genotoxicity. nih.gov Specifically, 2,3-MDMC and methylone were predicted to be active in chromosomal aberration and in vitro micronuclei-inducing activity models. oup.comnih.gov

In vitro assays, such as the micronucleus test, are used to experimentally evaluate the genotoxic potential of these substances. mdpi.comnih.gov This test can detect both structural and numerical chromosomal aberrations. mdpi.comnih.gov Studies on some synthetic cathinones have shown positive results in such assays. For instance, mexedrone (B10764521) demonstrated mutagenic potential in TK6 cells. mdpi.com Interestingly, the metabolites of some synthetic cathinones, such as α-PVP and α-PHP, have also been shown to be mutagenic, highlighting the importance of considering metabolic activation in these assessments. mdpi.com A study on the novel psychoactive substance MTTA, which has a structure similar to cathinones, found a statistically significant increase in micronuclei frequency after long-term treatment. mdpi.comnih.gov

Currently, there are no specific experimental data on the genotoxic or mutagenic potential of this compound. However, given the findings for other synthetic cathinones and the general concern for the genotoxicity of new psychoactive substances, this remains an important area for future investigation. mdpi.com Safety data sheets for this compound (hydrochloride) indicate that it is not listed as a carcinogen by IARC, NTP, or OSHA, and is not known to cause reproductive or developmental toxicity according to Proposition 65. caymanchem.com However, it is also stated that a chemical safety assessment has not been carried out. caymanchem.com

Forensic Chemistry and Legal Classification

Detection and Identification in Seized Drug Materials

The unambiguous identification of N-Cyclohexyl Butylone (B606430) in seized materials is fundamental for law enforcement and public health responses. Forensic laboratories employ a suite of sophisticated analytical techniques to characterize this compound. The initial appearance of N-Cyclohexyl Butylone can be as a white crystalline powder, beige powder, or in rock-like forms. drugsandalcohol.iecfsre.org It has also been identified in plant-like material, sometimes in mixtures with other substances. cfsre.org

A combination of analytical methods is often necessary for definitive identification due to the structural similarities with other synthetic cathinones. researchgate.netfao.org Gas chromatography-mass spectrometry (GC-MS) is a routinely used technique for the analysis of seized drug samples. cfsre.orgfao.org Further structural elucidation is achieved through more advanced methods. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF), provides accurate mass data, which helps in determining the elemental composition of the molecule. cfsre.orgfao.org

Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are also crucial for a complete analytical characterization. fao.org NMR provides detailed information about the chemical structure, while FTIR offers a spectral fingerprint of the compound. fao.org The identification process is ideally confirmed by comparing the analytical data from a seized sample with that of a certified reference standard. cfsre.org The ultraviolet (UV) wavelength of maximum absorbance (λmax) for the hydrochloride salt of this compound has been reported at 235, 282, and 320 nm. caymanchem.com

The presence of isomers, such as MDPHP and MDPHiP, which share the same molecular weight and can produce similar fragmentation patterns in mass spectrometry, presents an analytical challenge, reinforcing the need for complementary techniques like FTIR or NMR for unequivocal identification.

Table 1: Analytical Techniques for the Identification of this compound

| Analytical Technique | Purpose in Analysis | Common Findings/Notes |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and initial identification based on mass spectrum and retention time. | Routinely used for screening and identification. cfsre.orgfao.org |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/LC-QTOF) | Provides accurate mass measurement for determining elemental composition. | Crucial for distinguishing between compounds with similar masses. cfsre.orgfao.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the precise chemical structure of the molecule. | Confirms the identity and structure of the compound. fao.org |

Chemical Profiling and Source Attribution for Forensic Intelligence

Chemical profiling of seized drugs is a vital tool for forensic intelligence, aiming to establish links between different seizures, identify manufacturing routes, and track distribution networks. This is achieved by analyzing not just the primary substance but also the impurities and by-products present in the sample.

In the case of this compound, the detection of specific impurities can offer insights into its synthesis. For instance, the presence of cyclohexylamine (B46788) as a minor impurity has been detected in samples and supports the proposition of a synthesis route involving this precursor. researchgate.netresearchgate.net The identification of such precursors and reaction by-products can help forensic chemists to infer the synthetic pathway employed by clandestine laboratories. researchgate.net

While detailed, publicly available impurity profiling studies specifically for this compound are limited, the principles of chemical profiling for synthetic cathinones are well-established. These methods involve the meticulous separation and identification of minor components in a seized sample. By creating a "chemical signature" for a batch, authorities can potentially link different seizures to a common source, providing valuable intelligence for disrupting trafficking operations. However, the constant emergence of new synthesis methods and the varying purity of illicit products make this a challenging and ongoing area of forensic research. nih.govdea.gov

Legal Scheduling and Control Status (International and National Perspectives)

The legal status of this compound varies significantly across different jurisdictions, reflecting the ongoing challenge for legal frameworks to keep pace with the rapid emergence of new psychoactive substances.

International Perspective: Internationally, this compound is not currently listed under the United Nations Convention on Psychotropic Substances of 1971. www.gov.uk This means there is no international mandate for its control, leaving individual countries to regulate it under their own national laws. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors new substances, and this compound was first formally reported via the EU Early Warning System by Spain in March 2023. fao.orgeuropa.eu In the United Kingdom, while many synthetic cathinones fall under the generic controls of the Misuse of Drugs Act 1971 as Class B substances, this compound has been detected but is not explicitly named in the legislation. www.gov.ukmmu.ac.uk The Czech Republic has also considered a proposal to include it in its list of controlled substances. europa.eu There is limited information on its legal status in Asian countries. unodc.org

National Perspective (United States): In the United States, this compound is not explicitly scheduled at the federal level under the Controlled Substances Act (CSA). drugsandalcohol.iecfsre.org However, this does not mean it is legal to possess or distribute. Its legal status is complicated by the Federal Analogue Act. At the state level, some jurisdictions have moved to control it specifically. For example, Virginia has listed 1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one (this compound) as a Schedule I substance.

Analog Act Considerations

The US Federal Analogue Act (21 U.S.C. § 813) allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as if it were in Schedule I, but only if it is intended for human consumption. For this compound to be prosecuted under this act, prosecutors would need to demonstrate both its structural similarity to a controlled substance and the intent for human consumption. This makes prosecutions under the Analogue Act more complex than for explicitly scheduled substances. The potential for this compound to be considered an analog of a controlled substance is a significant legal consideration in the United States. axisfortox.com

Structural Analogy to Controlled Substances

This compound's classification as a synthetic cathinone (B1664624) places it in a family of compounds with a well-documented potential for stimulant effects. Its chemical structure is analogous to several internationally and nationally controlled substances.

The core structure is closely related to Butylone , which is a Schedule I substance in the United States. drugsandalcohol.iecfsre.org The primary structural difference is the substitution on the amine nitrogen: Butylone has a methyl group, whereas this compound has a cyclohexyl group. smolecule.com This modification of replacing a small alkyl group with a bulkier cyclohexyl ring is a common strategy in clandestine chemistry to create new compounds that may circumvent existing drug laws while attempting to retain psychoactive effects. smolecule.com

It also shares structural features with other controlled cathinones like Methylone and even non-cathinone stimulants such as MDMA (3,4-methylenedioxymethamphetamine), particularly the 3,4-methylenedioxy ring system. axisfortox.comsmolecule.com In silico predictions based on its structure suggest that this compound is likely to have stimulant effects similar to substances like MDMA. fao.org This structural and predicted pharmacological similarity to controlled substances is the basis for its consideration as a controlled substance analog. europa.eu

Table 2: Mentioned Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | Cybutylone, 1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one |

| Butylone | bk-MBDB, 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one |

| Methylone | bk-MDMA, 3,4-methylenedioxymethcathinone |

| MDMA | 3,4-methylenedioxymethamphetamine, Ecstasy |

| MDPHP | 3,4-Methylenedioxy-α-pyrrolidinohexiophenone |

| MDPHiP | 3,4-Methylenedioxy-α-pyrrolidinoisohexanophenone |

Structure Activity Relationships Sar and Computational Chemistry

Elucidation of Key Structural Motifs Influencing Pharmacological Activity

The pharmacological profile of synthetic cathinones is dictated by specific structural features. The cathinone (B1664624) molecule offers several sites for modification, including the aromatic ring, the alkyl side chain, and the amino group, leading to a vast number of derivatives. nih.gov The structure of N-Cyclohexyl Butylone (B606430) contains several key motifs that are known to influence its activity, based on SAR studies of the broader cathinone class.

The β-keto Group : The carbonyl group at the beta position of the alkyl chain is the defining feature of all synthetic cathinones. d-nb.inforesearchgate.net Its presence generally has a minimal influence on dopamine (B1211576) transporter (DAT) action compared to its non-β-keto amphetamine analogue. nih.gov

N-substituent : The nature of the substituent on the amino group is a critical determinant of activity. In N-Cyclohexyl Butylone, this is a cyclohexyl group. The size and lipophilicity of the N-alkyl group can modulate potency and selectivity. For cathinone derivatives that act as reuptake inhibitors, a pyrrolidine (B122466) ring is often associated with high potency at the dopamine transporter (DAT). nih.gov The substitution with a bulky group like cyclohexyl is a modification intended to alter the compound's interaction with monoamine transporters.

α-Alkyl Group : this compound is a derivative of butylone, meaning it has an ethyl group at the alpha position of the side chain (adjacent to the carbonyl group). The size of this α-substituent plays a significant role in determining whether a compound acts as a reuptake inhibitor or a releasing agent at DAT. nih.gov Larger α-substituents, when combined with a pyrrolidine N-substituent, are particularly associated with potent dopamine reuptake inhibition. nih.gov

Aromatic Ring Substitution : this compound features a 3,4-methylenedioxy substitution on the phenyl ring. This motif, also found in compounds like Methylone and MDMA, is known to significantly influence activity, often enhancing affinity for the serotonin (B10506) transporter (SERT) relative to the dopamine transporter (DAT). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish mathematical models that correlate the chemical structure of compounds with their biological activity. ufmg.br These methods are valuable for understanding and predicting the properties of new psychoactive substances (NPS) like this compound, helping to assess their potential effects faster and at a lower cost. ufmg.brscielo.br

In QSAR modeling of cathinones, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors are then correlated with biological activities, such as the inhibition of monoamine transporters (DAT, SERT, and norepinephrine (B1679862) transporter [NET]). scielo.brtandfonline.com

Key physicochemical descriptors used in cathinone QSAR studies include:

Geometric and Topological Descriptors : These describe the size, shape, and connectivity of the molecule. scielo.br

Quantum Mechanical Descriptors : Properties like polarizability, electron affinity, ionization potential, chemical hardness, and electronegativity are used to describe the electronic nature of the compounds. tandfonline.com

Lipophilicity (π value or LogP) : This descriptor measures the fat-solubility of a compound, which influences its ability to cross cell membranes, including the blood-brain barrier. nih.govtandfonline.com

Molecular Volume : The size of substituents, particularly at the α-position, has been directly correlated with potency at DAT. nih.gov

One of the first QSAR studies on synthetic cathinones found that the potency for inhibiting dopamine reuptake was significantly correlated with both the volume and the lipophilicity of the α-substituent. nih.gov For a series of 4-substituted methcathinone (B1676376) analogs, the volume of the substituent on the phenyl ring was identified as a key determinant of DAT versus SERT selectivity. researchgate.net

Table 1: Physicochemical Descriptors in Cathinone QSAR Studies This is an interactive table. Select headers to sort.

| Descriptor Category | Specific Descriptor Examples | Relevance to Pharmacological Activity |

|---|---|---|

| Electronic | Electron Affinity, Ionization Potential, Electronegativity, Molecular Electrostatic Potential | Describes the reactive nature of the molecule and its ability to engage in electronic interactions with target receptors. tandfonline.com |

| Steric/Topological | Molecular Volume, Molecular Weight, Shape Indices | Relates to the size and shape of the molecule, influencing how well it fits into the binding pocket of a transporter. nih.gov |

| Lipophilicity | LogP, π value | Correlates with the ability to cross biological membranes and can influence binding affinity. nih.govtandfonline.com |

QSAR models, once validated, can be used to predict the biological activity of novel cathinone analogs that have not yet been synthesized or tested. scielo.brnih.gov These predictive models are particularly useful in forensic science and public health for assessing the potential risk of newly emerging NPS. ufmg.br

For example, a QSAR model developed for a set of amphetamine and cathinone derivatives based on their affinity for the norepinephrine transporter (NET) showed good predictive capacity. ufmg.brscielo.br Such models can accurately forecast the risk profile (e.g., low, medium, or high) of new derivatives. ufmg.br Similarly, three-dimensional QSAR (3D-QSAR) models have been developed to predict the potential of a cathinone molecule to bind to specific receptors, such as the 5-HT₂A receptor, which is associated with psychedelic effects. nih.govnih.gov These models provide a guideline for identifying molecular determinants of activity, minimizing the time and resources needed for experimental evaluation. nih.govnih.gov Computer modeling of this compound, following its emergence, suggested it would have effects similar to MDMA. ghost.io

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. For cathinone derivatives, MD simulations provide insight into how these ligands interact with and bind to their target proteins, such as the human dopamine transporter (hDAT). researchgate.nettandfonline.com

These simulations can:

Validate Docking Poses : Confirm the stability of the binding orientation of a cathinone derivative within the active site of a transporter. tandfonline.com

Identify Key Interactions : Reveal the specific non-bonded interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the binding pocket. researchgate.nettandfonline.com For many cathinones, key residues in the hDAT binding pocket include Phe76, Asp79, Tyr156, and Phe320. tandfonline.com

Analyze Conformational Stability : Determine the stable conformations of the cathinone molecule when bound to its target. researchgate.net Studies on cyclic cathinone derivatives have used DFT calculations to identify stable conformers in solution. researchgate.net

MD simulations have shown that many synthetic cathinones remain stable within the active sites of transporters like hDAT over simulation periods of 100 nanoseconds. researchgate.nettandfonline.com While specific MD simulation data for this compound is not extensively published, computational analyses performed upon its discovery were used to explore its interactions with target receptors. researchgate.net

De Novo Design Principles for Cathinone Derivatives

The insights gained from SAR, QSAR, and MD simulations are applied in the de novo design of novel cathinone derivatives. ufmg.brkg.ac.rs This process involves the rational design and synthesis of new molecules with specific, intended pharmacological properties. researchgate.net Manufacturers of illicit drugs often use these principles to make minor structural modifications to circumvent legislation. d-nb.infonih.gov

The design principles are generally based on systematically altering the three main regions of the cathinone scaffold: nih.gov

Aromatic Ring : Introducing or changing substituents on the phenyl ring can modulate potency and selectivity. For instance, adding substituents at the 4-position of the ring tends to increase activity at the serotonin transporter relative to the dopamine transporter. nih.gov

Alkyl Chain : Modifying the length of the α-alkyl group can switch the mechanism of action from a transporter substrate (releaser) to a reuptake inhibitor. nih.gov

Amino Group : Altering the substituent on the nitrogen atom, such as by N-alkylation or incorporating it into a pyrrolidine ring, is a primary strategy for tuning potency. frontiersin.org

These principles are used not only in the creation of illicit substances but also in legitimate pharmaceutical research to design compounds with potential therapeutic applications, such as for antidepressants. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues

Development of Enhanced Analytical Protocols for Isomer Differentiation

The structural similarity among synthetic cathinones, including their isomers, presents a significant challenge for forensic and clinical laboratories. researchgate.netmdpi.com N-Cyclohexyl butylone (B606430) shares a common structural backbone with other cathinones, and slight modifications can result in numerous isomers. mdpi.comeuropa.eu Differentiating between these closely related compounds is crucial for accurate identification in seized materials and biological samples. researchgate.netmdpi.com

Current analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are foundational for identifying N-cyclohexyl butylone. cfsre.orgfao.org However, the mass spectra of isomers can be very similar, making unequivocal identification difficult with mass spectrometry alone. researchgate.netmdpi.com For instance, research on the isomeric cathinones N-butyl-norbutylone and N-ethylhexylone demonstrated that while ESI-MS/MS could differentiate them based on specific fragment ions, 1D NMR spectra were nearly identical, necessitating 2D NMR for definitive structural elucidation. mdpi.com

Future research should focus on developing more sophisticated and robust analytical protocols. This includes:

Advanced Chromatographic Methods: Exploring novel chromatography techniques, including the use of chiral columns, can aid in the separation of stereoisomers (enantiomers and diastereomers). mdpi.com The intrinsic chirality of synthetic cathinones means that different enantiomers can have varied biological effects, making their separation and individual characterization important. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Further exploitation of HRMS and tandem mass spectrometry (MS/MS) can reveal subtle differences in fragmentation patterns between isomers. researchgate.netnih.gov Creating detailed mass spectral libraries specific to this compound and its potential isomers is essential.

Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed structural information that is invaluable for distinguishing isomers. researchgate.netfao.org Integrating these spectroscopic methods into routine analytical workflows, where possible, would significantly enhance identification capabilities.

A study characterizing this compound utilized a combination of GC-MS, LC-HRMS, NMR, and FTIR to fully elucidate its structure, highlighting the power of a multi-technique approach. fao.org

Comprehensive Exploration of Less Characterized Metabolic Pathways

Understanding the metabolism of this compound is critical for toxicological screening and interpreting clinical data. While the major metabolic pathways for many synthetic cathinones involve processes like N-dealkylation, β-ketone reduction, and demethylenation, the specific metabolic fate of this compound is not yet fully mapped. nih.govnih.gov

Research on other methylenedioxy-substituted cathinones has shown that metabolites can be reliable markers for detection in urine, sometimes extending the detection window beyond that of the parent drug. nih.gov For example, studies on methoxetamine, another NPS, successfully identified numerous phase I and phase II metabolites using in vitro microsomal incubations and analysis of urine from users. nih.gov

Future research avenues should include:

In Vitro Metabolism Studies: Using human liver microsomes and other enzyme systems to identify the primary phase I and phase II metabolites of this compound. nih.govnih.gov

Metabolite Identification in Authentic Samples: Analyzing urine and blood samples from confirmed this compound cases to verify the presence of in vitro-predicted metabolites and identify novel, human-specific metabolic products. nih.gov

Elucidation of Novel Pathways: Investigating less common metabolic transformations. For instance, the identification of a succinic acid conjugate for mephedrone (B570743) suggests that cathinones can undergo atypical conjugation reactions that warrant further exploration. researchgate.net

A study on the metabolism of nine methylenedioxy-substituted cathinones highlighted key pathways such as N-dealkylation, β-ketone reduction, and aliphatic hydroxylation, providing a framework for investigating this compound. nih.gov

Advancement of In Silico Predictive Models for Pharmacological and Toxicological Properties

In silico, or computational, models are increasingly valuable tools in toxicology for predicting the properties of new substances without the need for extensive and time-consuming laboratory testing. frontiersin.orgnih.govnih.gov For novel compounds like this compound, these models can provide initial estimates of pharmacological activity and potential toxicity, guiding further empirical research. fao.orgnih.gov

The development of (Quantitative) Structure-Activity Relationship ([Q]SAR) models for toxicological endpoints is a key area. frontiersin.orgnih.gov These models correlate chemical structures with biological activities. A recent comprehensive in silico evaluation of 65 synthetic cathinones used various models to predict endpoints like acute oral toxicity, mutagenicity, and carcinogenicity. nih.gov Such an approach could be applied to this compound and its analogs.

Key future directions include:

Developing Specific QSAR Models: Creating and validating QSAR models specifically trained on the growing database of synthetic cathinones to improve the accuracy of predictions for new analogs.

Consensus Modeling: Employing consensus modeling, which combines the predictions from multiple different in silico models to generate a more robust and reliable single predictive value. frontiersin.org This approach can improve predictive power and expand the range of chemicals that can be assessed. frontiersin.org

Pharmacokinetic Prediction: Using models to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for understanding the compound's behavior in the body. nih.gov

Initial in silico analysis of this compound suggests it likely has stimulant effects similar to MDMA. fao.org Further refinement of these predictive models will allow for more nuanced forecasts of the effects of emerging cathinones. fao.orgnih.gov

Comparative Pharmacological Studies with Newly Emerging Cathinone (B1664624) Analogs

The synthetic cathinone market is characterized by the rapid emergence of new analogs designed to circumvent legal controls. researchgate.netnauka.gov.pl this compound itself is an analog of butylone, with the N-methyl group replaced by a cyclohexyl ring. smolecule.com This structural modification is intended to alter its pharmacological profile. smolecule.com

Comparative studies are essential to understand how these structural changes affect the drug's interaction with monoamine transporters—the primary targets for cathinones. nih.gov Synthetic cathinones can act as either "releasers" (like amphetamine) or "blockers" (like cocaine) of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.govnih.gov This distinction is critical, as it heavily influences the drug's psychoactive effects and abuse potential. researchgate.net

Future research should focus on:

In Vitro Transporter Assays: Conducting studies to determine the potency of this compound and its newer analogs as inhibitors or substrates at DAT, NET, and SERT. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically comparing the pharmacology of this compound with analogs that have different N-substituents (e.g., N-cyclohexyl pentylone) or alterations to other parts of the molecule. researchgate.netnih.gov For example, the addition of the bulky cyclohexyl group is known to influence potency and selectivity at monoamine transporters. smolecule.comnih.gov

Behavioral Pharmacology: Using animal models to compare the stimulant and reinforcing effects of this compound with other cathinones like mephedrone, MDPV, and newly emerging analogs. nih.gov

Research has shown that the relative potency at DAT versus SERT is a key factor in a drug's abuse liability. researchgate.net Understanding where this compound fits within this pharmacological spectrum is a high priority.

Long-term Mechanistic Research at the Cellular and Subcellular Levels

While acute effects are a primary concern, the long-term consequences of synthetic cathinone use are poorly understood. nih.gov Research is needed to investigate the persistent changes that this compound may induce at the cellular and subcellular levels, particularly within the central nervous system. mdpi.com

Studies on other cathinones have revealed mechanisms of neurotoxicity involving oxidative stress, mitochondrial dysfunction, and apoptosis. mdpi.com Investigating whether this compound triggers similar pathways is crucial for assessing its potential for long-term harm.

Areas for future investigation include:

Cellular Viability Assays: Using neuronal and other cell cultures to assess the cytotoxicity of this compound and identify the concentrations at which cell death occurs. mdpi.com

Mitochondrial Function: Examining the impact of the compound on mitochondrial respiration and the production of reactive oxygen species (ROS), as mitochondrial impairment is a common mechanism of drug-induced toxicity. nih.gov

Gene and Protein Expression: Studying long-term changes in the expression of key neuronal proteins, such as neurotransmitter transporters and receptors, following exposure to the drug. nih.gov

Given the limited toxicological data on most new psychoactive substances, this area of research is critical for building a comprehensive understanding of the risks associated with this compound. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying N-Cyclohexyl Butylone in laboratory samples?

- Methodological Answer : Use liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (LC-QTOF-MS/MS) with reference standards. Key parameters include:

- Retention time : 6.20 min (N-Cyclohexyl Methylone, a structural analog, has a retention time of 6.20 min in validated methods) .

- Mass spectral data : Protonated ion at m/z 222.1122 Da, with fragment ions at m/z 174.0891 and 175.0616 Da .

- Validation : Cross-check against certified reference materials (e.g., Cayman Chemical Batch 0628328-6) to confirm identity .

Q. What are the hypothesized pharmacological properties of this compound?

- Methodological Answer : Based on structural similarities to substituted cathinones (e.g., butylone, methylone), this compound is hypothesized to inhibit dopamine and serotonin reuptake. Conduct in vitro receptor binding assays (e.g., radioligand displacement studies) using HEK-293 cells transfected with human monoamine transporters to quantify affinity (Ki values). Compare results to butylone’s known Ki of 1.2 µM for DAT and 2.8 µM for SERT .

Q. How can researchers investigate the metabolic pathways of this compound?

- Methodological Answer : Use human liver microsome (HLM) incubations with NADPH cofactors to simulate Phase I metabolism. Monitor metabolites via high-resolution mass spectrometry (HRMS). Key steps:

- Sample preparation : Extract metabolites using solid-phase extraction (SPE) with C18 cartridges .

- Expected pathways : N-Dealkylation (removal of cyclohexyl group) or hydroxylation at the cyclohexyl ring .

Advanced Research Questions

Q. What are the key challenges in differentiating this compound from its structural isomers?

- Methodological Answer : Isomers (e.g., N-propyl butylone, N-ethyl pentylone) require advanced chromatographic separation and reference standards.

- Chromatography : Optimize gradient elution on a HILIC column to resolve polar isomers .

- Mass spectrometry : Use MS/MS spectral libraries (e.g., NIST) to distinguish fragment patterns. For example, this compound’s unique cyclohexyl fragment (m/z 83.0855) differentiates it from non-cyclohexyl analogs .

Q. How can researchers address contradictory data on this compound’s potency compared to other cathinones?

- Methodological Answer : Validate findings using standardized assays:

- In vitro functional assays : Measure EC₅₀ values for neurotransmitter release in synaptosomal preparations .